molecular formula C7H8BrN3O B13800860 2-Bromo-6-methylpyridine-4-carbohydrazide CAS No. 25462-93-5

2-Bromo-6-methylpyridine-4-carbohydrazide

Cat. No.: B13800860
CAS No.: 25462-93-5
M. Wt: 230.06 g/mol
InChI Key: WPPIXMGCGJAAGU-UHFFFAOYSA-N
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Description

4-Pyridinecarboxylicacid,2-bromo-6-methyl-,hydrazide(9CI) is a chemical compound with the molecular formula C7H8BrN3O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 6-position, and a hydrazide functional group at the carboxylic acid position of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxylicacid,2-bromo-6-methyl-,hydrazide(9CI) typically involves the bromination of 6-methylpyridine-2-carboxylic acid followed by the conversion of the resulting 2-bromo-6-methylpyridine-4-carboxylic acid to its hydrazide derivative. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The hydrazide formation is achieved by reacting the brominated carboxylic acid with hydrazine hydrate under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxylicacid,2-bromo-6-methyl-,hydrazide(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, reduction may produce amines, and substitution or coupling reactions may result in various substituted pyridine derivatives .

Scientific Research Applications

4-Pyridinecarboxylicacid,2-bromo-6-methyl-,hydrazide(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxylicacid,2-bromo-6-methyl-,hydrazide(9CI) depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine and hydrazide groups can interact with specific amino acid residues in the enzyme, leading to inhibition of enzyme activity. The compound may also interact with other molecular targets such as receptors or ion channels, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinecarboxylicacid,2-chloro-6-methyl-,hydrazide: Similar structure but with a chlorine atom instead of bromine.

    4-Pyridinecarboxylicacid,2-bromo-6-ethyl-,hydrazide: Similar structure but with an ethyl group instead of a methyl group.

    4-Pyridinecarboxylicacid,2-bromo-6-methyl-,amide: Similar structure but with an amide group instead of a hydrazide group.

Uniqueness

4-Pyridinecarboxylicacid,2-bromo-6-methyl-,hydrazide(9CI) is unique due to the presence of both bromine and hydrazide functional groups, which confer specific reactivity and biological activity.

Properties

CAS No.

25462-93-5

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

2-bromo-6-methylpyridine-4-carbohydrazide

InChI

InChI=1S/C7H8BrN3O/c1-4-2-5(7(12)11-9)3-6(8)10-4/h2-3H,9H2,1H3,(H,11,12)

InChI Key

WPPIXMGCGJAAGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Br)C(=O)NN

Origin of Product

United States

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